AIM2
Description
Properties
sequence |
RSDSGQQARY |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Scientific Research Applications
AIM2 in Neurodegenerative Diseases
This compound has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). Research indicates that this compound activation can lead to neuroinflammation, which is a significant contributor to neuronal damage.
Case Study: this compound and Alzheimer's Disease
A study highlighted the role of this compound in modulating inflammatory responses in AD. The activation of this compound was shown to initiate inflammasome assembly, contributing to the inflammatory milieu that exacerbates neuronal degeneration. Targeting this compound signaling pathways may offer novel therapeutic strategies for mitigating neuronal damage associated with AD .
Table 1: Summary of this compound's Role in Neurodegenerative Diseases
| Disease | Mechanism of Action | Potential Therapeutic Strategies |
|---|---|---|
| Alzheimer's | Inflammasome activation leading to neuroinflammation | Targeting this compound signaling pathways |
| Parkinson's | Modulation of Treg cell activity | Enhancing anti-inflammatory responses |
Cancer Immunotherapy
This compound has gained attention for its role in cancer immunotherapy. Its activation in dendritic cells (DCs) has been linked to the modulation of immune responses against tumors.
Case Study: this compound in Melanoma Treatment
Research has shown that this compound-deficient DCs enhance the efficacy of adoptive T-cell therapy and anti-PD-L1 immunotherapy in melanoma models. This suggests that inhibiting this compound could potentially overcome immunosuppressive tumor microenvironments .
Table 2: Applications of this compound in Cancer Therapy
| Cancer Type | Mechanism | Treatment Approach |
|---|---|---|
| Melanoma | Enhances T-cell responses | Use of this compound-deficient DCs |
| Hepatocellular Carcinoma (HCC) | Mediates pyroptosis and cell death | Targeting this compound for improved RFA treatment |
Infectious Diseases
This compound has been identified as a critical player in the immune response to various pathogens, including influenza virus.
Case Study: this compound and Influenza
In studies involving influenza virus infection, it was found that mice deficient in this compound exhibited reduced levels of pro-inflammatory cytokines and improved survival rates. This indicates that this compound plays a protective role during viral infections by regulating inflammation .
Table 3: Role of this compound in Infectious Disease Response
| Pathogen | Mechanism | Outcome |
|---|---|---|
| Influenza Virus | Regulates inflammatory response | Improved survival and reduced lung damage |
| Bacterial Infections | Detects bacterial DNA | Initiates immune response via inflammasome activation |
Autophagy Regulation
Recent findings suggest that this compound also regulates autophagy, particularly under stress conditions such as oxidative stress.
Case Study: this compound in Liver Injury
In models of acute liver injury induced by acetaminophen (APAP), this compound deficiency exacerbated liver damage by impairing autophagy and increasing oxidative stress. This highlights the potential for targeting this compound pathways to enhance autophagic responses and mitigate liver injury .
Table 4: Impact of this compound on Autophagy
| Condition | Effect of this compound | Therapeutic Implications |
|---|---|---|
| Oxidative Stress | Regulates autophagy | Potential target for enhancing autophagic responses |
Comparison with Similar Compounds
Comparison with Similar Compounds
AIM2 shares functional and structural similarities with other DNA sensors and inflammasome regulators. Key comparisons include:
Structural and Functional Comparison
Mechanistic Divergence in Cancer Pathways
- This compound vs. NLRP3 :
- This compound vs. cGAS :
Therapeutic Implications
Conflicting Roles in Disease Models
- Neuroinflammation :
- Sepsis-Induced AKI: this compound promotes panoptosis via the EIF2AK2/AIM2 axis, while ASC/caspase-1 deficiency protects against renal damage .
Key Research Findings and Clinical Relevance
- This compound as a Prognostic Biomarker: Low this compound expression predicts poor survival in CRC (HR = 0.339, P = 0.002) and pancreatic cancer (HR = 1.902, P < 0.05) . this compound overexpression inhibits HCC growth by regulating autophagy and macrophage polarization .
- Therapeutic Resistance :
- This compound overexpression in rectal cancer correlates with resistance to neoadjuvant chemoradiotherapy (96.2% vs. 18.7% sensitivity in this compound-low tumors; P < 0.001) .
Preparation Methods
Expression and Purification of AIM2 Protein
- This compound is typically expressed recombinantly in bacterial systems such as Escherichia coli due to ease of manipulation and high yield.
- Expression constructs usually include the full-length this compound or its functional domains (PYD and HIN domains) cloned into plasmids with affinity tags (e.g., His-tag) to facilitate purification.
- Induction of protein expression is commonly done using IPTG at optimized temperatures (often 16–25°C) to enhance solubility and proper folding.
- The expressed this compound protein is purified from bacterial lysates using affinity chromatography, such as nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins.
- Further purification involves size-exclusion chromatography (SEC) to separate monomers from oligomers and aggregates, ensuring a homogeneous preparation.
- At concentrations of 10–14 nM, this compound elutes predominantly as a monomer, which is critical for downstream functional assays and structural studies.
Notes on this compound Oligomerization:
- Although this compound is mainly monomeric at low concentrations, it can oligomerize at higher concentrations (>500 nM), forming filaments detectable by negative stain transmission electron microscopy (ns-TEM).
- This oligomerization is relevant to its biological function in inflammasome assembly but must be controlled during preparation to obtain pure monomeric protein.
Preparation of this compound-DNA Complexes
- This compound specifically binds to dsDNA in a sequence-independent manner, with a minimum dsDNA length of approximately 70 base pairs required for activation.
- Optimal activation and polymerization of this compound occur with dsDNA lengths around 200–300 base pairs.
- DNA substrates are typically prepared by PCR amplification or synthetic oligonucleotide annealing and purified to remove contaminants.
- This compound is incubated with dsDNA at defined molar ratios to allow binding and oligomerization.
- The incubation conditions (buffer composition, ionic strength, temperature) are optimized to mimic physiological conditions and promote stable complex formation.
- Fluorescent labeling of this compound or DNA is often used for single-molecule fluorescence microscopy and kinetic studies of binding and dissociation.
Biophysical and Structural Characterization
- Confocal fluorescence microscopy combined with optical tweezers is employed to analyze the kinetics of this compound binding to single dsDNA molecules.
- Kymographs generated from fluorescence intensity data provide residence time and oligomer size information, distinguishing between monomeric and oligomeric this compound bound to DNA.
- ns-TEM is used to visualize this compound filaments formed at higher concentrations or upon binding to longer dsDNA fragments.
- These images confirm the polymerization state and filament architecture of this compound assemblies.
Docking and Molecular Modeling:
- Computational docking studies have been performed to understand the interaction of this compound with small molecule inhibitors and DNA mimetics.
- These studies inform on the binding conformations and interaction energies relevant for drug design and functional modulation.
Summary Table of this compound Preparation Parameters
| Preparation Step | Method/Condition | Notes/Outcome |
|---|---|---|
| Expression system | E. coli with His-tagged this compound plasmid | High yield, soluble protein at 16–25°C |
| Affinity purification | Ni-NTA chromatography | Enriches His-tagged this compound |
| Size-exclusion chromatography | SEC at 10–14 nM concentration | Monomeric this compound isolated, oligomers minimized |
| DNA substrate length | 70–300 bp dsDNA | Minimum 70 bp for activation, 200–300 bp optimal |
| This compound-DNA incubation | Physiological buffer, optimized ionic strength | Promotes stable this compound-DNA complex formation |
| Visualization techniques | ns-TEM, confocal fluorescence microscopy | Detects filaments and binding kinetics |
| Molecular docking | MOE, Autodock Vina | Analyzes binding sites and inhibitor interactions |
Research Findings Related to Preparation
- This compound’s HIN domain binds dsDNA primarily through electrostatic interactions with the DNA backbone, requiring careful buffer conditions to maintain protein-DNA affinity.
- The PYD domain mediates oligomerization and recruitment of adaptor proteins, necessitating preparation methods that preserve domain integrity and function.
- Protein concentration control is critical, as higher concentrations induce filament formation, which may be desirable or undesirable depending on the experimental goal.
- This compound preparations have been successfully used to study inflammasome assembly kinetics, revealing that longer dsDNA accelerates polymerization and activation.
- Docking studies of this compound with sulfonic calixarene inhibitors reveal key interaction sites that overlap with DNA binding regions, guiding the design of this compound-targeted therapeutics.
Q & A
Q. What ethical considerations apply to this compound research involving genetic manipulation?
- Follow institutional guidelines for CRISPR use, particularly in human cell lines or animal models. Disclose potential dual-use risks (e.g., inflammasome hyperactivation) in grant proposals and publications .
Data Presentation & Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
